2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline
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Overview
Description
2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a phenanthroline core substituted with two 3,5-bis(trifluoromethyl)phenyl groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 3,5-bis(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The compound’s trifluoromethyl groups enhance its electron-withdrawing properties, making it a potent ligand in coordination chemistry .
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and similar electronic properties.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in organic synthesis and material science.
Uniqueness: 2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline stands out due to its phenanthroline core, which provides additional stability and versatility in forming metal complexes. This makes it particularly valuable in applications requiring robust and stable coordination compounds .
Properties
CAS No. |
647375-54-0 |
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Molecular Formula |
C28H12F12N2 |
Molecular Weight |
604.4 g/mol |
IUPAC Name |
2,9-bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C28H12F12N2/c29-25(30,31)17-7-15(8-18(11-17)26(32,33)34)21-5-3-13-1-2-14-4-6-22(42-24(14)23(13)41-21)16-9-19(27(35,36)37)12-20(10-16)28(38,39)40/h1-12H |
InChI Key |
ATHWJIGYUCDGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)N=C(C=C2)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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